
EPZ011989
Overview
Description
EPZ011989 is a potent, selective, and orally bioavailable inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase component of the polycomb repressive complex 2 (PRC2) responsible for catalyzing trimethylation of lysine 27 on histone H3 (H3K27me3). This epigenetic modification is associated with transcriptional repression of tumor suppressor genes, enabling cancer stem cell (CSC) maintenance and resistance to therapy .
This compound exhibits a Ki value of <3 nM against both wild-type and mutant EZH2, demonstrating high specificity over other methyltransferases . Preclinical studies highlight its ability to reduce H3K27me3 levels, impair colony formation in acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, OCI-AML3), and delay tumor growth in xenograft models of AML, bladder cancer, and soft tissue sarcomas . Notably, this compound synergizes with chemotherapy (e.g., cisplatin) and targeted therapies (e.g., PI3K/mTOR inhibitors) to enhance antitumor efficacy .
Preparation Methods
Synthetic Route Overview
The synthesis of EPZ011989 centers on a pyridone-benzamide scaffold, with strategic modifications to the substituents to enhance biochemical potency, metabolic stability, and oral bioavailability. The compound, chemically designated as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, derives from iterative SAR studies on EPZ-6438 . Key modifications include:
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Replacement of the pyran ring in EPZ-6438 with a trans-cyclohexylamine moiety to reduce basicity.
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Introduction of a methoxyethyl group on the cyclohexylamine to attenuate pK<sub>a</sub> and improve cellular permeability.
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Substitution of a benzene ring with an acetylene linker to the morpholine side chain, enhancing metabolic stability .
Step-by-Step Synthesis of this compound
Intermediate Synthesis: Bromination and Esterification
The synthesis begins with 2-methyl-5-nitrobenzoic acid (4 ), which undergoes regioselective bromination at the meta position using bromine in acetic acid, yielding 3-bromo-2-methyl-5-nitrobenzoic acid (5 ) . Esterification of 5 with methanol and sulfuric acid produces the corresponding methyl ester, followed by reduction using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the aniline intermediate 7 .
Diazotization and Alkylation
The aniline 7 is converted to a diazonium salt via treatment with sodium nitrite and hydrochloric acid at 0–5°C. Subsequent displacement with potassium iodide or sodium hydrosulfide generates the iodo or thio intermediate (8 or 8′ ), which undergoes alkylation with 2-bromo-1,1-diethoxyethane in the presence of potassium carbonate . This step introduces the ethoxyethyl side chain, critical for modulating pK<sub>a</sub>.
Friedel-Crafts Cyclization
The alkylated product (9 or 9′ ) undergoes Friedel-Crafts cyclization in refluxing toluene with polyphosphoric acid (PPA), forming the benzofuran (10 ) or benzothiophene (10′ ) core . The benzofuran derivative is preferred due to superior cellular activity in preliminary assays .
Buchwald Coupling and Reductive Amination
Introduction of the trans-cyclohexylamine moiety is achieved via Buchwald-Hartwig coupling of 10 with trans-4-((2-methoxyethyl)(methyl)amino)cyclohexanamine, followed by reductive amination using sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) to install the ethylamino group . This step yields intermediate 12 , which is hydrolyzed under basic conditions to the carboxylic acid.
Final Coupling and Salt Formation
The carboxylic acid intermediate is coupled with (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine (13 ) using N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the benzamide backbone of this compound . The free base is converted to the d-tartrate salt (DTAL) via salt screening, improving solubility and oral exposure .
Analytical Characterization and Optimization
Metabolic Stability and Selectivity
This compound exhibits a K<sub>i</sub> of <3 nM against EZH2, with >15-fold selectivity over EZH1 and >3000-fold selectivity against 20 other histone methyltransferases . Metabolic stability assays in human and rat liver microsomes (HLM, RLM) demonstrate low clearance (Table 1) .
Table 1. Metabolic Stability of this compound
Parameter | Human Liver Microsomes | Rat Liver Microsomes |
---|---|---|
Clint (µL/min/mg) | 12 | 18 |
% Hepatic Extraction | 20 | 25 |
Pharmacokinetic Profiling
Oral administration of the d-tartrate salt in rats (30–300 mg/kg) achieves sustained plasma concentrations above the efficacious threshold (135 ng/mL) for 10 hours post-dose . The 500 mg/kg BID regimen in mice results in complete suppression of H3K27me3 in bone marrow, correlating with tumor regression in lymphoma models .
Formulation and Scalability Considerations
The initial synthesis employed the free base in HCl-acidified vehicle for proof-of-concept studies . However, salt screening identified the amorphous d-tartrate form as optimal for long-term stability and hygroscopicity . Process optimization focused on:
Chemical Reactions Analysis
EPZ011989 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed, but they would typically involve standard organic chemistry techniques and reagents.
Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule.
Scientific Research Applications
A. B Cell Lymphomas
EPZ011989 has shown promising results in preclinical models of B cell lymphomas. In xenograft studies using human B cell lymphoma cell lines, this compound demonstrated significant tumor growth inhibition. The compound exhibited an inhibition constant (K_i) of less than 3 nM, indicating its potency against both mutant and wild-type EZH2 .
Table 1: Summary of In Vivo Activity Against B Cell Lymphomas
Model | Dose (mg/kg) | Tumor Regression | Weight Change (%) |
---|---|---|---|
KARPAS-422 | 250 | Yes | -5 |
KARPAS-422 | 500 | Yes | -7 |
B. Rhabdomyosarcoma
In studies involving rhabdomyosarcoma models, this compound was evaluated both as a single agent and in combination with standard chemotherapeutics like irinotecan and vincristine. The results indicated that while this compound alone did not induce tumor regression, it significantly prolonged time to event across various models, enhancing the efficacy of the standard treatments .
Table 2: Efficacy of this compound in Rhabdomyosarcoma Models
Combination | Median Days to Event | EFS T/C Ratio | p-value (vs Control) |
---|---|---|---|
This compound + Irinotecan | 47.1 | 2.47 | <0.001 |
This compound + Vincristine | 104.0 | 5.44 | <0.001 |
Combination Therapies
This compound has been investigated for its potential in combination with other anticancer agents. Studies have shown that combining this compound with cisplatin enhances antitumor activity in lung, ovarian, and breast cancer models . This combination therapy approach aims to exploit the synergistic effects of EZH2 inhibition alongside traditional chemotherapeutic agents.
Applications in Acute Myeloid Leukemia (AML)
Recent research has focused on the role of EZH2 in acute myeloid leukemia. This compound has been demonstrated to effectively inhibit EZH2 function in AML cell lines and primary samples, promoting differentiation and potentially improving patient outcomes .
Table 3: Effects of this compound on AML Cell Lines
Cell Line | IC50 (nM) | Differentiation Induction |
---|---|---|
AML Line A | <100 | Yes |
AML Line B | <150 | Yes |
Mechanism of Action
EPZ011989 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters . By inhibiting EZH2, this compound reduces H3K27me3 levels, thereby altering gene expression and promoting anti-tumor activity . The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
EPZ011989 vs. Other EZH2 Inhibitors
Table 1: Key Characteristics of EZH2 Inhibitors
Mechanistic Differentiation
- This compound uniquely restores sensitivity to PI3K/mTOR inhibitors (e.g., BEZ235) in resistant tumors by reducing ALDH1-high CSC populations .
- Unlike Tazemetostat , this compound demonstrates efficacy in tumors without INI1/SMARCB1 loss, such as AML and bladder cancer .
- GSK126 and GSK343 require combination with hypomethylating agents (e.g., 5-azacytidine) for optimal CSC targeting, whereas this compound monotherapy suffices in some contexts .
Synergy with Chemotherapy
Table 2: Combination Therapy Outcomes
Research Findings and Clinical Implications
- AML: this compound reduces H3K27me3 by 60–80% in MOLM-13 cells, impairing colony formation by 90% and prolonging survival in xenograft models .
- Bladder Cancer : this compound + cisplatin delays tumor growth to 399.8 days vs. 58.5 days for cisplatin alone .
- Resistance Reversal : Pretreatment with this compound resensitizes BEZ235-resistant tumors, lowering IC50 values to parental cell line levels (p < 0.05) .
Biological Activity
EPZ011989 is a potent, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, which plays a crucial role in gene silencing and is implicated in various cancers, particularly B cell lymphomas and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical models, and case studies demonstrating its therapeutic potential.
1. Overview of this compound
This compound was developed to overcome limitations associated with earlier EZH2 inhibitors. It exhibits favorable pharmacokinetic properties, including oral bioavailability and effective tumor growth inhibition in vivo. The compound's chemical structure is given by:
This compound selectively inhibits EZH2 by binding to its catalytic site, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression. This inhibition results in the reactivation of tumor suppressor genes and differentiation of cancer cells.
3. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mouse models. Key findings include:
Dose (mg/kg) | C_min (ng/mL) | Duration Above LCC (hours) |
---|---|---|
125 | 50 | 4 |
250 | 150 | 6 |
500 | 300 | 12 |
1000 | 500 | 24 |
The effective plasma level required for biological activity (LCC) was determined to be approximately 158 ng/mL, with sustained exposure achieved at higher doses .
4.1 B Cell Lymphoma Models
In mouse xenograft models of human B cell lymphoma, this compound demonstrated significant tumor growth inhibition. Doses as low as 250 mg/kg resulted in robust reductions in tumor size without significant toxicity .
4.2 Acute Myeloid Leukemia (AML)
This compound has shown promising results in AML models as well. In studies involving MOLM-13 cell lines and patient-derived xenografts, treatment with this compound led to:
- Induction of differentiation in AML blasts.
- Prolonged survival in mice engrafted with EPZ-treated cells compared to controls .
The following table summarizes the outcomes observed in AML studies:
Treatment Group | Tumor Burden Reduction (%) | Median Survival (days) |
---|---|---|
DMSO Control | - | 14 |
This compound | 50 | 30 |
5. Combination Studies
Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as irinotecan and vincristine. In pediatric malignant rhabdoid tumor models, the combination therapy improved time to event metrics significantly, although it did not consistently induce tumor regression .
6. Case Studies and Clinical Implications
Several case studies highlight the clinical relevance of this compound:
- Study on AML Differentiation : A study indicated that pre-treatment with this compound before engrafting AML cells into mice resulted in a significantly lower disease burden and improved survival rates compared to untreated controls .
- Pediatric Rhabdoid Tumors : In pediatric patients with rhabdoid tumors, combining this compound with traditional chemotherapy showed enhanced efficacy, suggesting potential for improved treatment protocols .
7. Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating robust biological activity across various cancer models. Its ability to inhibit tumor growth and promote differentiation highlights its therapeutic potential for treating malignancies associated with EZH2 dysregulation.
Future clinical trials will be essential to validate these findings and explore the full therapeutic potential of this compound in human subjects.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of EPZ011989 as an EZH2 inhibitor, and how does it modulate histone methylation?
this compound is a potent, selective, and orally bioavailable inhibitor of EZH2, a histone methyltransferase responsible for trimethylating lysine 27 on histone H3 (H3K27me3), a repressive epigenetic mark. This compound binds competitively to the S-adenosylmethionine (SAM) pocket of EZH2, with Ki values <3 nM for both wild-type and mutant EZH2. This inhibition reduces H3K27me3 levels, derepressing tumor suppressor genes and inducing differentiation or apoptosis in cancer cells. Validation involves Western blotting for H3K27me3 and EZH2 expression, as demonstrated in bladder cancer and AML models .
Q. How should researchers validate EZH2 target engagement in vitro?
Target engagement can be assessed via:
- Western blotting : Measure H3K27me3 and EZH2 protein levels after treatment (e.g., 0.625–128.5 μM for 24–72 hours) .
- Cellular assays : Evaluate anti-proliferative effects using Titer-Glo viability assays (IC50 ranges: 0.625 μM in ccRCC to 1.25 μM in mesothelioma) .
- Colony formation assays : this compound reduces colony size and number in AML (e.g., MOLM-13 cells) at 0.5–1 μM .
Q. What in vitro models are appropriate for studying this compound’s efficacy?
- Cell lines : Use EZH2-dependent models such as WSU-DLCL2 (lymphoma), MOLM-13 (AML), MSTO-211H (mesothelioma), and BAP1-mutant ccRCC.
- Concentration ranges : 0.1–10 μM for viability assays, with higher doses (up to 128.5 μM) for protein modulation .
- Duration : 48–72 hours for acute effects; 7–14 days for colony formation or differentiation studies .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in vivo, and what pharmacokinetic challenges exist?
- Dosing regimens : 500 mg/kg orally twice daily (BID) achieves robust tumor suppression in xenograft models (e.g., B-cell lymphoma, mesothelioma) .
- Bioavailability enhancement : Nanoformulations (e.g., human serum albumin nanoparticles) improve solubility and biodistribution, as shown in AML models .
- Pharmacodynamic markers : Monitor H3K27me3 reduction in tumors via immunohistochemistry or Western blot .
Q. What experimental designs are effective for studying this compound in combination therapies?
- Synergy with chemotherapy : Combine with cisplatin in bladder cancer (e.g., 30 mg/kg cisplatin + 500 mg/kg this compound) to enhance apoptosis .
- Resensitization strategies : Pre-treat BEZ235-resistant leiomyosarcoma cells with 1.25 μM this compound for 1 week to restore PI3K/mTOR inhibitor sensitivity .
- Immunophenotyping : Assess CD11b+/CD45+ markers in AML engrafted mice to evaluate differentiation .
Q. How do researchers address contradictory results across cancer models (e.g., efficacy in AML vs. lack of response in pancreatic cysts)?
- Model specificity : this compound fails to block cyst growth in KrasG12D; Arid1a−/− pancreatic models due to context-dependent EZH2 roles. Prioritize models with high EZH2/H3K27me3 baseline (e.g., BAP1-mutant cancers) .
- Genetic profiling : Validate EZH2 dependency via RNAi or CRISPR before in vivo trials .
- Dose titration : Adjust concentrations based on tumor H3K27me3 levels (e.g., 1.25 μM in vitro vs. 500 mg/kg in vivo) .
Q. What methodologies elucidate this compound’s role in proteasomal degradation pathways?
- Ubiquitination assays : Treat cells with this compound-loaded nanoparticles and proteasome inhibitors (e.g., MG132) to confirm EZH2/c-Myb co-degradation via Western blot .
- Chromatin immunoprecipitation (ChIP) : Demonstrate EZH2 promoter binding by c-Myb in AML cells .
- siRNA silencing : Knock down c-Myb to validate its regulatory role in EZH2 expression .
Q. How can researchers mitigate off-target effects or toxicity in long-term studies?
- Toxicity profiling : Monitor weight loss in xenograft models (e.g., KCA mice showed <10% weight loss at 500 mg/kg) .
- Selectivity assays : Compare this compound’s IC50 against related methyltransferases (e.g., EZH1 IC50 >50-fold higher) .
- Tissue histology : Perform H&E staining on liver/lung tissues to assess organ toxicity .
Q. Methodological Guidelines
- Data analysis : Use ANOVA for non-survival datasets (e.g., tumor volume) and COX models for survival studies .
- Statistical rigor : Include ≥5 mice/group for in vivo studies and triplicate samples for in vitro assays .
- Reagent validation : Confirm antibody specificity for H3K27me3 (Cell Signaling #9733) and EZH2 (BD Biosciences #612666) .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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